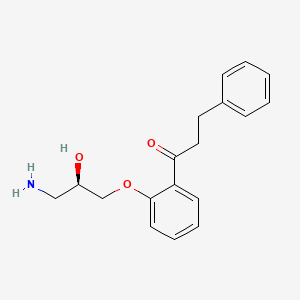
N-Depropylpropafenone, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Depropylpropafenone is typically synthesized through the biotransformation of propafenone. The primary enzymes involved in this process are CYP3A4 and CYP1A2, which catalyze the N-dealkylation of propafenone to form N-Depropylpropafenone . The reaction conditions for this biotransformation include the presence of these enzymes and appropriate cofactors in a suitable biological medium.
Industrial Production Methods
Industrial production of N-Depropylpropafenone involves the use of bioreactors where propafenone is subjected to enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for further applications in research and medicine .
化学反应分析
Types of Reactions
N-Depropylpropafenone undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .
Major Products Formed
科学研究应用
N-Depropylpropafenone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: It is used in the study of cellular processes and the effects of metabolites on cell function.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and effects of propafenone and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents
作用机制
N-Depropylpropafenone exerts its effects by interacting with various molecular targets and pathways. It primarily acts as a sodium channel blocker, reducing the influx of sodium ions into cardiac cells. This action stabilizes the myocardial membranes and reduces excitability, thereby preventing arrhythmias . The compound also exhibits some beta-blocking activity, contributing to its overall antiarrhythmic effects .
相似化合物的比较
Similar Compounds
Similar compounds to N-Depropylpropafenone include:
Propafenone: The parent compound from which N-Depropylpropafenone is derived.
5-Hydroxypropafenone: Another metabolite of propafenone with similar antiarrhythmic properties.
Desethylamiodarone: A metabolite of amiodarone with similar electrophysiologic effects.
Uniqueness
N-Depropylpropafenone is unique in its specific metabolic pathway and its distinct electrophysiologic effects. While it shares some properties with its parent compound and other metabolites, its specific interactions with sodium channels and its beta-blocking activity make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
138584-25-5 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-[2-[(2R)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m1/s1 |
InChI 键 |
HIGKMVIPYOFHBP-OAHLLOKOSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@@H](CN)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















